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3-amino-N-(cyclohexylmethyl)propanamide

Catalog No.
S12575284
CAS No.
M.F
C10H20N2O
M. Wt
184.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-amino-N-(cyclohexylmethyl)propanamide

Product Name

3-amino-N-(cyclohexylmethyl)propanamide

IUPAC Name

3-amino-N-(cyclohexylmethyl)propanamide

Molecular Formula

C10H20N2O

Molecular Weight

184.28 g/mol

InChI

InChI=1S/C10H20N2O/c11-7-6-10(13)12-8-9-4-2-1-3-5-9/h9H,1-8,11H2,(H,12,13)

InChI Key

CBHRDHALGICLPY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CNC(=O)CCN

3-amino-N-(cyclohexylmethyl)propanamide is an organic compound characterized by the presence of an amino group, a cyclohexylmethyl substituent, and a propanamide backbone. This compound has the molecular formula C10H19N2O and a molecular weight of approximately 183.27 g/mol. The structural features include a propanamide functional group attached to an amino group, which is further substituted by a cyclohexylmethyl group. This configuration imparts unique steric and electronic properties that enhance its reactivity and potential biological activities.

The chemical reactivity of 3-amino-N-(cyclohexylmethyl)propanamide can be classified into several types of reactions:

  • Amine Reactions: The amino group can participate in nucleophilic substitution reactions, enabling the formation of various derivatives.
  • Acylation: The amino group can react with acyl chlorides or anhydrides to form amides.
  • Oxidation: Under certain conditions, the amino group may undergo oxidation to form nitroso or nitro derivatives.
  • Reduction: The compound can be reduced to yield primary amines or alcohols from the carbonyl functionalities.

Common reagents used in these reactions include acyl chlorides for acylation, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction.

3-amino-N-(cyclohexylmethyl)propanamide exhibits notable biological activities, including potential neuroprotective effects. Studies have indicated its ability to modulate neurotransmitter systems and influence pathways associated with neurodegenerative diseases. The compound's unique structure allows it to interact with various biological targets, potentially acting as an enzyme inhibitor or receptor modulator.

The synthesis of 3-amino-N-(cyclohexylmethyl)propanamide can be achieved through several methods:

  • Mannich Reaction: This three-component reaction involves the condensation of formaldehyde, an amine (such as cyclohexylmethylamine), and a carbonyl compound (like propanoyl chloride) to form the desired product.
  • Direct Amination: Propanoyl chloride can be reacted with cyclohexylmethylamine in the presence of a base to yield 3-amino-N-(cyclohexylmethyl)propanamide.
  • Chemoenzymatic Synthesis: Utilizing enzymes for specific transformations can lead to high selectivity and yield in synthesizing this compound.

3-amino-N-(cyclohexylmethyl)propanamide has various applications in medicinal chemistry and organic synthesis:

  • Drug Development: Its neuroprotective properties make it a candidate for developing treatments for neurodegenerative diseases.
  • Organic Synthesis Intermediate: It serves as a versatile building block in synthesizing more complex organic molecules.
  • Research Tool: The compound is used in biochemical studies to explore its interactions with biological systems.

Studies on the interactions of 3-amino-N-(cyclohexylmethyl)propanamide with biological targets have revealed its potential as a modulator of enzyme activity and receptor function. Interaction studies typically involve:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific receptors or enzymes.
  • Functional Assays: Testing its effects on cellular pathways relevant to neurological functions.
  • In Vivo Studies: Investigating its pharmacokinetics and pharmacodynamics in animal models.

Several compounds share structural similarities with 3-amino-N-(cyclohexylmethyl)propanamide. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
3-Amino-3-cyclohexylpropanoic acidC9H17NO2Lacks the ketone functionality; primarily studied for neuroprotective effects.
2-Methyl-3-oxopropanoic acidC4H6O3Smaller structure; used in various organic syntheses but lacks cyclohexyl group.
Ethyl 3-cyclohexyl-3-oxopropanoateC11H18O3Contains an ethyl ester instead of an amino group; used as an intermediate in synthesis.

The uniqueness of 3-amino-N-(cyclohexylmethyl)propanamide lies in its combination of both amino and keto functionalities alongside a cyclohexyl group, which provides distinct steric and electronic properties that may enhance its reactivity and biological activity compared to similar compounds.

XLogP3

0.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

184.157563266 g/mol

Monoisotopic Mass

184.157563266 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-09-2024

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